molecular formula C13H16O4 B3131701 cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol CAS No. 35697-15-5

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol

Katalognummer B3131701
CAS-Nummer: 35697-15-5
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: OAFYUCDEFSNRJA-CLGJWYQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TH-EDOA is a synthetic compound that was first synthesized in the 1990s. It is a potent agonist of the human G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. TH-EDOA has been used in various scientific studies to investigate the role of GPR55 in different biological systems.

Wissenschaftliche Forschungsanwendungen

Overview

The compound cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol, though not directly mentioned, may relate to broader categories of chemical compounds used in scientific research, particularly in cancer treatment and other medical applications. For instance, platinum-based compounds like cisplatin, carboplatin, and oxaliplatin are crucial in chemotherapy for various cancers due to their cytotoxic properties. Their efficacy and mechanisms, as well as strategies to mitigate side effects such as nephrotoxicity and ototoxicity, are significant research areas.

Platinum-Based Chemotherapy Agents

Platinum-based drugs, including cisplatin and oxaliplatin, represent a cornerstone in cancer therapy. Their clinical activity spans a wide array of tumor types, leveraging unique mechanisms of action and synergistic effects with other agents like 5-FU in colorectal cancer treatment. Despite their utility, these agents' use is tempered by their potential for severe side effects, necessitating ongoing research into optimizing their therapeutic window and minimizing adverse outcomes (Misset et al., 2000; Graham et al., 2000).

Nephrotoxicity Prevention Strategies

Cisplatin's effectiveness is significantly limited by its nephrotoxicity. Research focuses on hydration regimens and supplementation strategies to prevent kidney injury induced by cisplatin, highlighting the need for evidence-based approaches to mitigate this side effect without compromising the anticancer efficacy (Crona et al., 2017).

Ototoxicity and Protective Measures

Ototoxicity is a major concern with platinum-based treatments, affecting a significant percentage of pediatric patients. Investigations into the mechanisms of platinum-induced hearing loss and the development of protective strategies are crucial to preserve patients' quality of life while maintaining treatment effectiveness (Brock et al., 2012).

Antioxidant Use in Mitigating Side Effects

The role of antioxidants in protecting against cisplatin-induced nephrotoxicity underscores the importance of addressing oxidative stress as a key mechanism of this adverse effect. The exploration of antioxidants as adjunct therapies offers a promising avenue for reducing cisplatin's toxicity while preserving its antitumor activity (Tolouian et al., 2022).

Eigenschaften

IUPAC Name

(2S,3R)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFYUCDEFSNRJA-CLGJWYQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CC2=C1C=CC=C2OCC3CO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Reactant of Route 2
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Reactant of Route 3
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Reactant of Route 4
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Reactant of Route 5
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Reactant of Route 6
Reactant of Route 6
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.